molecular formula C17H16N2O2S B2739485 (2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile CAS No. 141692-09-3

(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

Cat. No.: B2739485
CAS No.: 141692-09-3
M. Wt: 312.39
InChI Key: AAUVHFGZCIDXOE-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

Compounds with structures similar to 3-(4-(Dimethylamino)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile have been synthesized and explored for their solvatochromic properties, making them promising candidates for developing ultrasensitive fluorescent molecular probes. These probes are useful for studying a variety of biological events and processes due to their strong solvent-dependent fluorescence, which is well-correlated with the empirical solvent polarity parameter. The presence of a “push-pull” electron transfer system in these molecules contributes to their high fluorescence quantum yields and large Stokes shifts, making them suitable for detecting intramolecular charge transfers and environmental changes at the molecular level (Diwu et al., 1997).

Antimicrobial Agents

A series of pyrazolo[1,5-a]pyrimidine ring systems incorporating the phenylsulfonyl moiety, through reactions involving compounds structurally related to 3-(4-(Dimethylamino)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile, demonstrated notable antimicrobial activities. This research highlights the potential of derivatives containing sulfonyl groups in developing new antimicrobial agents. Some of these derivatives have shown to exceed the activity of reference drugs, offering a new avenue for the synthesis of potent antimicrobial compounds (Alsaedi et al., 2019).

Nonlinear Optical Properties

The synthesis and investigation of compounds related to 3-(4-(Dimethylamino)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile have revealed their potential in optical applications due to their nonlinear optical properties. One such compound demonstrated a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity. This behavior indicates its suitability for use in optical device applications, such as optical limiters, highlighting the importance of structural features like the dimethylamino and phenylsulfonyl groups in modulating optical properties (Rahulan et al., 2014).

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-19(2)15-10-8-14(9-11-15)12-17(13-18)22(20,21)16-6-4-3-5-7-16/h3-12H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUVHFGZCIDXOE-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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